3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine
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Overview
Description
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the alpha carbon, a vinyl ester group attached to the nitrogen, and the typical carboxyl and amino groups of an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine typically involves the following steps:
Starting Materials: The synthesis begins with L-alanine, phenylacetic acid, and vinyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: L-alanine is first reacted with phenylacetic acid to form 3-phenyl-L-alanine. This intermediate is then treated with vinyl chloroformate in the presence of triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The vinyl ester group can be reduced to form the corresponding alcohol.
Substitution: The vinyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives of the vinyl ester group.
Substitution: Substituted derivatives of the vinyl ester group.
Scientific Research Applications
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in amino acid metabolism.
Pathways: It may influence pathways related to protein synthesis and degradation, as well as signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-L-alanine: Lacks the vinyl ester group.
N-((vinyloxy)carbonyl)-L-alanine: Lacks the phenyl group.
Phenylacetic acid derivatives: Similar structure but different functional groups.
Uniqueness
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine is unique due to the presence of both the phenyl group and the vinyl ester group, which confer distinct chemical and biological properties
Properties
CAS No. |
46827-90-1 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2S)-2-(ethenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI Key |
LMKGVUJKILHRCE-JTQLQIEISA-N |
Isomeric SMILES |
C=COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C=COC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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